REACTION_CXSMILES
|
C[OH:2].[OH2:3].[NH2:4]O.[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:18])[F:17])[C:8]=1[C:9]#[N:10]>O>[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:17])[F:18])[C:8]=1[C:9](=[N:4][OH:3])[NH2:10].[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:17])[F:18])[C:8]=1[C:9]([NH2:10])=[O:2] |f:0.1|
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
99.09 g
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
103.56 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into an SUS reaction vessel was placed
|
Type
|
DISSOLUTION
|
Details
|
was dissolved beforehand
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[OH:2].[OH2:3].[NH2:4]O.[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:18])[F:17])[C:8]=1[C:9]#[N:10]>O>[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:17])[F:18])[C:8]=1[C:9](=[N:4][OH:3])[NH2:10].[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:17])[F:18])[C:8]=1[C:9]([NH2:10])=[O:2] |f:0.1|
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
99.09 g
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
103.56 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into an SUS reaction vessel was placed
|
Type
|
DISSOLUTION
|
Details
|
was dissolved beforehand
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[OH:2].[OH2:3].[NH2:4]O.[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:18])[F:17])[C:8]=1[C:9]#[N:10]>O>[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:17])[F:18])[C:8]=1[C:9](=[N:4][OH:3])[NH2:10].[F:6][C:7]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([C:16]([F:19])([F:17])[F:18])[C:8]=1[C:9]([NH2:10])=[O:2] |f:0.1|
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
99.09 g
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
103.56 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into an SUS reaction vessel was placed
|
Type
|
DISSOLUTION
|
Details
|
was dissolved beforehand
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |